alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester
Description
Properties
CAS No. |
1279049-39-6 |
|---|---|
Molecular Formula |
C22H26N2O3 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
ethyl (2R)-2-[[(3S)-2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl]amino]-4-phenylbutanoate |
InChI |
InChI=1S/C22H26N2O3/c1-2-27-22(26)20(14-12-16-8-4-3-5-9-16)23-19-15-13-17-10-6-7-11-18(17)24-21(19)25/h3-11,19-20,23H,2,12-15H2,1H3,(H,24,25)/t19-,20+/m0/s1 |
InChI Key |
AGSGQWMQZLSVCI-VQTJNVASSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Biological Activity
The compound alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester , often referred to as a benzazepine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.
Molecular Formula and Weight
- Molecular Formula : C22H26N2O3
- Molecular Weight : 366.46 g/mol
Structural Characteristics
The compound features a benzazepine core structure with an ethyl ester group, which is significant for its biological activity. The presence of the amino group further enhances its reactivity and interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzazepine core : This is achieved through cyclization reactions involving appropriate precursors.
- Esterification : The final product is obtained by esterifying the carboxylic acid with ethanol.
Several synthetic routes have been proposed in literature, each with varying yields and efficiencies. For instance, the use of dynamic kinetic resolution has been noted to enhance the yield and purity of the final product .
Pharmacological Effects
Research indicates that compounds similar to alpha-benzazepines exhibit a range of biological activities:
- Antihypertensive Activity : The compound has been studied for its potential as an antihypertensive agent, similar to other benzazepine derivatives like benazepril. It acts by inhibiting angiotensin-converting enzyme (ACE), leading to vasodilation and decreased blood pressure .
- Local Anesthetic Properties : In studies evaluating local anesthetic activity, derivatives of this compound demonstrated significant efficacy at lower concentrations compared to conventional anesthetics like lidocaine . This suggests potential applications in pain management.
Case Studies and Research Findings
A study conducted on structurally related compounds highlighted that many exhibited notable biological activities such as:
- Analgesic Effects : Certain derivatives were found to induce apoptosis in cancer cell lines, indicating potential use in oncology.
- Neuroprotective Effects : Some benzazepine derivatives have shown promise in neuroprotection, making them candidates for treating neurodegenerative diseases .
Comparative Analysis of Biological Activity
A comparative analysis of various compounds related to alpha-benzazepines can be summarized in the following table:
Scientific Research Applications
Pharmacological Applications
1.1 Antihypertensive Properties
One of the primary applications of this compound is its role as an intermediate in the synthesis of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. The synthesis involves the reaction of ethyl 2-oxo-4-phenylbutyrate with tert-butyl (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-benzazepine . This compound's structural features contribute to its effectiveness in modulating blood pressure through inhibition of the ACE pathway.
1.2 Selective Receptor Agonism
Research indicates that derivatives of tetrahydro-benzazepines exhibit selective agonism for serotonin receptors, particularly the 5-HT2C receptor . This suggests potential applications in treating mood disorders and obesity by influencing serotonin pathways. The compound's ability to selectively target these receptors could lead to fewer side effects compared to non-selective agents.
Synthesis and Industrial Applications
2.1 Efficient Synthetic Routes
The compound has been utilized in various synthetic pathways to produce benazepril and related compounds. For instance, a dynamic kinetic resolution process has been developed to synthesize benazepril hydrochloride efficiently . This method is advantageous due to its high yield and reduced environmental impact compared to traditional methods.
2.2 Research and Development
The compound is primarily used for research purposes within academic and pharmaceutical laboratories. It serves as a building block for synthesizing more complex molecules aimed at drug development . Its structural properties allow chemists to explore modifications that could enhance pharmacological activity or reduce toxicity.
Case Studies
3.1 Case Study: Benazepril Synthesis
In a study focusing on the synthesis of benazepril, researchers demonstrated that using alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester led to improved yields compared to previous synthesis methods. The study highlighted the efficiency of using this compound in combination with other reagents like triethylamine under controlled conditions .
3.2 Case Study: Serotonin Receptor Interaction
Another investigation explored the interaction of tetrahydro-benzazepine derivatives with serotonin receptors. It was found that specific modifications to the benzazepine core could enhance binding affinity and selectivity towards the 5-HT2C receptor, suggesting potential therapeutic applications in psychiatric disorders .
Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmacology | Antihypertensive (Benazepril) | ACE inhibitor; lowers blood pressure |
| Pharmacology | Serotonin receptor agonism | Potential treatment for mood disorders |
| Organic Synthesis | Intermediate for complex molecules | Used in drug development |
| Research & Development | Building block for new compounds | Focus on enhancing pharmacological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : [S-(R,R)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-oxo-1H-1-benzazepine-1-acetic acid
- CAS : 86541-75-5
- Key Differences: Replaces the benzenebutanoic acid ethyl ester with an acetic acid group. Increased polarity due to the carboxylic acid moiety, likely reducing bioavailability compared to the ethyl ester derivative .
- Pharmacological Implication : The acetic acid group may enhance renal clearance but limit blood-brain barrier penetration.
Compound B : 2-(2-Benzyl-3-oxo-2,3,4,5-tetrahydrobenz[f][1,4]oxazepin-4-yl)-N-[2-(4-pyridyl)ethyl]acetamide
- CAS: Not specified in evidence .
- Key Differences: Substitutes the benzazepine core with a benz[f][1,4]oxazepine ring. Includes a pyridylethyl acetamide side chain instead of the phenylbutanoate ester.
- Functional Impact : The oxazepine ring and pyridine group may alter receptor binding affinity, particularly in neurological targets .
Functional Group Variants
Compound C : Potassium clavulanate derivatives
Stereochemical and Positional Isomers
The target compound exhibits stereochemical complexity, with (R,S) and (S,S) configurations noted in supplier data . For example:
- (alphaS)-alpha-[[(3S)-2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl]amino]benzenebutanoic acid ethyl ester (CAS: 86499-39-0) : Stereospecificity at both the benzazepine and amino linkage positions. Likely influences metabolic stability and target engagement compared to racemic mixtures.
Data Table: Comparative Analysis
Research Findings and Implications
Structural-Activity Relationship (SAR) :
- Regulatory and Commercial Status: Listed under tariff codes for specialty chemicals, indicating industrial-scale production . Suppliers like Conier Chem & Pharma Limited highlight its availability in enantiopure forms .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for α-[(2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester?
- Methodological Answer : The compound can be synthesized via a multi-step process involving benzazepine core formation followed by coupling with a substituted benzoic acid derivative. For example, hydrolysis of ester intermediates in THF–MeOH–H2O (3:1:1 v/v/v) using lithium hydroxide at 0°C, followed by acidification to pH 3 with HCl, is a critical step for deprotection . Purification via column chromatography (e.g., silica gel, dichloromethane/methanol gradients) is recommended.
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight validation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions. The InChI key provided for related benzazepine derivatives (e.g., InChI=1S/C12H11NO4...) can guide spectral interpretation . X-ray crystallography, if feasible, resolves stereochemical ambiguities using coordinates from similar structures .
Q. What analytical methods are suitable for assessing purity?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. Use a C18 column (e.g., Purospher® STAR) and gradient elution (acetonitrile/0.1% trifluoroacetic acid). Monitor impurities against pharmacopeial limits (e.g., ≤0.5% individual, ≤2.0% total) by comparing retention times to known analogs .
Advanced Research Questions
Q. How can impurity profiling be systematically conducted for this compound?
- Methodological Answer : Employ LC-MS/MS to identify impurities. For example, diastereomeric byproducts (e.g., ethyl (3-(1-ethoxycarbonyl-3-phenyl-(1R)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine)-1-acetic acid) are resolved using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Quantify using relative response factors from spiked calibration standards .
Q. What strategies mitigate stereochemical challenges during synthesis?
- Methodological Answer : Optimize reaction conditions (e.g., temperature, chiral catalysts) to favor the desired (S)-configuration. Use asymmetric hydrogenation with Ru-BINAP catalysts for enantioselective amination. Validate stereochemistry via circular dichroism (CD) or chiral HPLC .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina. Input crystallographic coordinates (e.g., from 1H-3-benzazepine-2-carboxylic acid derivatives) to model binding to receptors like G-protein-coupled receptors (GPCRs). Validate with molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess stability .
Q. What experimental designs evaluate the compound’s stability under varying conditions?
- Methodological Answer : Conduct forced degradation studies:
- Thermal : Heat at 40–80°C for 24–72 hours.
- Hydrolytic : Expose to 0.1 M HCl/NaOH at 25–60°C.
- Oxidative : Treat with 3% H2O2.
Analyze degradation products via LC-MS and compare to impurity databases .
Q. How are degradation pathways elucidated for this compound?
- Methodological Answer : Use LC-QTOF-MS to identify fragment ions. For example, ester hydrolysis products (e.g., benzenebutanoic acid derivatives) and oxidative metabolites (e.g., hydroxylated benzazepine) can be mapped using high-resolution fragmentation patterns. Cross-reference with PubChem degradation data for analogous structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
